Product packaging for 2-[(4-Chlorophenyl)sulfanyl]quinoxaline(Cat. No.:CAS No. 42713-64-4)

2-[(4-Chlorophenyl)sulfanyl]quinoxaline

Cat. No.: B2772344
CAS No.: 42713-64-4
M. Wt: 272.75
InChI Key: XGGNPFHFOYOEOV-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Sciences

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the field of heterocyclic chemistry. nih.govnih.govrsc.org Its prevalence in medicinal chemistry is remarkable, with quinoxaline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.govmdpi.com This wide range of biological activities stems from the ability of the quinoxaline ring system to interact with various biological targets, such as enzymes and receptors. The planar nature of the quinoxaline core allows it to intercalate into DNA, a mechanism exploited in the design of certain anticancer agents. Furthermore, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological macromolecules. The versatility of the quinoxaline scaffold also lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

Role of Sulfanyl (B85325) (-S-) Linkages in Molecular Design

The sulfanyl linkage, also known as a thioether group, plays a pivotal role in molecular design and drug discovery. nih.gov The inclusion of a sulfur atom in a molecule can significantly influence its conformational flexibility, lipophilicity, and metabolic stability. nih.govnih.gov In medicinal chemistry, the thioether linkage is often introduced to connect different pharmacophoric groups, acting as a flexible and stable linker. The sulfur atom, with its lone pairs of electrons, can also participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions in metalloenzymes. The metabolic stability of the sulfanyl linkage is another key attribute, as it is generally less prone to enzymatic cleavage compared to ester or amide bonds.

Research Aims and Scope for 2-[(4-Chlorophenyl)sulfanyl]quinoxaline

The primary research aims for a compound like this compound would be to synthesize and characterize it, followed by a thorough investigation of its potential biological activities. The scope of such research would encompass the development of an efficient synthetic route to obtain the pure compound. Subsequently, a comprehensive structural elucidation using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its chemical identity.

Given the established biological significance of its constituent parts, a key research focus would be the evaluation of its pharmacological properties. This would typically involve screening for anticancer, antimicrobial, and other relevant biological activities. The data gathered from these studies would provide valuable insights into the structure-activity relationships (SAR) of this class of compounds and could pave the way for the design of more potent and selective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2S B2772344 2-[(4-Chlorophenyl)sulfanyl]quinoxaline CAS No. 42713-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGNPFHFOYOEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 4 Chlorophenyl Sulfanyl Quinoxaline and Analogues

Classical and Contemporary Approaches to Quinoxaline (B1680401) Core Synthesis

The construction of the fundamental quinoxaline ring system is the initial and crucial step in the synthesis of its derivatives. Over the years, several methods have been established, ranging from classical condensation reactions to more modern approaches.

Condensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reaction, first reported independently by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. The reaction is versatile, allowing for a wide range of substituents on both the diamine and the dicarbonyl component, leading to a diverse library of quinoxaline derivatives.

The reaction conditions for this condensation can vary significantly. While classical approaches often required high temperatures and strong acid catalysts, numerous modifications have been developed to improve yields and reduce reaction times. Various catalysts have been employed to facilitate this transformation under milder conditions. For instance, the use of catalysts such as ammonium (B1175870) bifluoride in aqueous ethanol (B145695) has been shown to efficiently produce quinoxaline derivatives in high yields (90–98%) under mild conditions.

Catalyst [ref]SolventTemperature (°C)Time (min)Yield (%)
NoneGlycerol/Water904–685–91
IodineDMSORoom Temp72080–90
Zinc TriflateAcetonitrileRoom Temp-85–91
TiO₂-Pr-SO₃HEthanol/Solvent-freeRoom Temp1095

This table is interactive and allows for sorting and filtering of the data.

The scope of the dicarbonyl component is broad and includes 1,2-diketones, 1,2-ketoesters, and derivatives of oxalic acid. Furthermore, surrogates for 1,2-dicarbonyl compounds, such as α-haloketones, α-hydroxyketones, epoxides, and alkynes, have also been successfully used, expanding the versatility of this synthetic strategy.

Nucleophilic Substitution Reactions on Halogenated Quinoxalines (e.g., 2,3-Dichloroquinoxaline)

An alternative and highly effective strategy for synthesizing functionalized quinoxalines involves nucleophilic aromatic substitution (SNAr) reactions on pre-formed halogenated quinoxalines. 2,3-Dichloroquinoxaline (B139996) (DCQX) is a particularly versatile and common building block in this regard. The chlorine atoms at the C2 and C3 positions activate the quinoxaline ring for nucleophilic attack, allowing for the direct introduction of a wide array of substituents, including those attached via carbon, nitrogen, oxygen, and sulfur atoms.

This method is advantageous for creating derivatives that are not easily accessible through direct condensation. The reaction of DCQX with various nucleophiles can be controlled to achieve either mono- or di-substituted products. This selectivity is often dictated by the reaction conditions, such as temperature, solvent, and the stoichiometry of the nucleophile. The ability to form new carbon-heteroatom bonds directly at specific positions of the quinoxaline core makes DCQX an invaluable precursor for complex quinoxaline derivatives.

Targeted Synthesis of Sulfanyl-Functionalized Quinoxalines

The introduction of a sulfanyl (B85325) (thioether) group at the C2 position of the quinoxaline ring, as in 2-[(4-Chlorophenyl)sulfanyl]quinoxaline, can be achieved through several synthetic routes. These methods can be broadly categorized into multi-step sequences involving the formation of a thiol intermediate or direct C-S bond formation methodologies.

Routes Involving Thiolation and Subsequent Alkylation/Arylation

This two-step approach first involves the synthesis of a quinoxaline-2-thiol (B7761206) (or its tautomeric thione form). This can be accomplished through various methods, including the reaction of an appropriate precursor with a sulfurating agent. For instance, the reaction of phenacyl sulfoxides with o-arylenediamines has been reported to produce quinoxaline-2-thiols.

Once the quinoxaline-2-thiol is formed, it can be readily S-arylated to introduce the desired (4-chlorophenyl)sulfanyl group. This is typically achieved through a nucleophilic substitution reaction where the thiolate, generated by treating the thiol with a base, reacts with an activated aryl halide, such as 4-chlorofluorobenzene or 4-chloronitrobenzene. The choice of base and solvent is crucial for the success of this step.

A common synthetic sequence is outlined below:

Thiol Formation: Synthesis of quinoxaline-2-thiol from an appropriate quinoxaline precursor.

S-Arylation: Reaction of quinoxaline-2-thiol with a suitable 4-chlorophenyl electrophile in the presence of a base.

Aryl HalideBaseSolventProduct
4-ChlorofluorobenzeneK₂CO₃DMFThis compound
1-Chloro-4-iodobenzeneCs₂CO₃DioxaneThis compound

This table is interactive and allows for sorting and filtering of the data.

Direct C-S Bond Formation Methodologies

More recently, methods for the direct formation of C-S bonds have gained significant attention as they offer a more atom- and step-economical approach. These methods typically involve the direct sulfenylation of a C-H bond on the quinoxaline ring with a suitable sulfur-based reagent.

For instance, copper-promoted direct sulfenylation of C-H bonds in pyrrolo[1,2-a]quinoxalines with diaryl disulfides has been reported. While this is on a related fused quinoxaline system, the principle of direct C-H functionalization is applicable. Another approach involves visible-light-promoted direct C-H sulfenylation of quinoxalin-2(1H)-ones with thiols. These modern synthetic methods bypass the need for pre-functionalization of the quinoxaline core, offering a more efficient route to sulfanyl-functionalized derivatives.

The direct reaction of a quinoxaline C-H bond with a reagent like 4-chlorophenyl disulfide or 4-chlorothiophenol (B41493) under specific catalytic conditions (e.g., transition metal catalysis or photoredox catalysis) could directly yield this compound.

MethodCatalyst/ConditionsSulfur SourceSubstrate
Copper-promoted C-H sulfenylationCuCl₂, KIDiaryl disulfide4-Aryl pyrrolo[1,2-a]quinoxaline (B1220188)
Visible-light photocatalyst-free C-H sulfenylationVisible light, Air (O₂)ThiolQuinoxalin-2(1H)-one

This table is interactive and allows for sorting and filtering of the data.

Green Chemistry Principles in the Synthesis of Quinoxaline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxalines to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Several green strategies have been applied to the classical condensation reaction for quinoxaline synthesis. These include:

Use of Green Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water or ethanol. Reactions have been successfully carried out in aqueous media, often with the aid of catalysts like β-cyclodextrin, which can be recovered and reused.

Catalysis: Employing reusable and non-toxic catalysts to improve reaction efficiency and reduce waste. Heterogeneous catalysts, such as silica (B1680970) nanoparticles and alumina-supported heteropolyoxometalates, have been used for the synthesis of quinoxalines at room temperature with high yields. These catalysts can be easily separated from the reaction mixture and reused.

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques often lead to higher yields and cleaner reactions.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together, minimizes the use of solvents and simplifies product isolation.

The integration of these green chemistry principles not only reduces the environmental impact of quinoxaline synthesis but can also lead to more efficient and cost-effective manufacturing processes.

Solvent-Free and Aqueous Medium Reactions

In a move towards greener and more sustainable chemical processes, efforts have been made to develop synthetic protocols for 2-arylthioquinoxalines that minimize or eliminate the use of volatile and hazardous organic solvents. Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often, accelerated reaction rates due to high reactant concentrations.

One approach involves the direct reaction of a 2-haloquinoxaline with a thiophenol derivative under thermal conditions without any solvent. For instance, the synthesis of various 2-(arylamino)nicotinic acid derivatives has been successfully achieved under solvent-free conditions, highlighting the feasibility of such approaches for related heterocyclic syntheses. nih.gov While specific examples for the solvent-free synthesis of this compound are not extensively detailed in the reviewed literature, the general principles of green chemistry encourage the exploration of such methods. orientjchem.orgmdpi.com The reaction would typically involve heating a mixture of 2-chloroquinoxaline (B48734) and 4-chlorothiophenol, potentially with a solid-supported catalyst or a base to facilitate the reaction.

Similarly, conducting organic reactions in aqueous media is a highly desirable green alternative. The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can influence reaction pathways and rates. The synthesis of quinoxaline derivatives has been reported in aqueous systems, often demonstrating high yields and simple work-up procedures. mdpi.com For the synthesis of 2-arylthioquinoxalines, an aqueous protocol would likely involve a phase-transfer catalyst to facilitate the interaction between the organic reactants and an aqueous basic solution.

Reactant 1Reactant 2ConditionsProductYield (%)Ref.
2-Chloroquinoxaline4-ChlorothiophenolSolvent-free, HeatThis compoundN/A
2-Chloroquinoxaline4-ChlorothiophenolAqueous, Base, PTCThis compoundN/A
o-PhenylenediamineBenzilSulfated Polyborate, Solvent-free, 80°C2,3-Diphenylquinoxaline98 ias.ac.in

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. beilstein-journals.org The application of microwave irradiation in the synthesis of quinoxaline derivatives is well-documented. udayton.eduresearchgate.netorganic-chemistry.orgnih.govresearchgate.net

Specifically for the synthesis of 2-arylthioquinoxalines, microwave heating can be effectively employed to drive the SNAr reaction between a 2-haloquinoxaline and a thiophenol. A study on the microwave-assisted synthesis of quinoxaline derivatives demonstrated that reactions of 2,3-dichloroquinoxaline with various nucleophiles, in a solvent-free environment, could be completed in just 5 minutes at 160°C, affording good yields. udayton.edu This methodology can be directly applied to the synthesis of this compound. The reaction would involve subjecting a mixture of 2-chloroquinoxaline, 4-chlorothiophenol, and a suitable base (e.g., triethylamine) to microwave irradiation. The high efficiency of microwave heating allows for rapid optimization of reaction conditions and the swift generation of libraries of analogues for further studies.

Reactant 1Reactant 2Catalyst/BaseSolventTime (min)Temp (°C)Yield (%)Ref.
2,3-DichloroquinoxalineBenzylamineTriethylamineNone516069 udayton.edu
o-Phenylenediamine1,2-DicarbonylIodineEtOH/H₂O1-2N/A92-98 nih.gov
Benzilo-PhenylenediamineAcidic AluminaNone3N/A96

Application of Recyclable Catalytic Systems (e.g., Iodine, Nanoparticles)

The development of recyclable catalytic systems is a cornerstone of sustainable chemistry, aiming to reduce waste and the cost of chemical processes. Both molecular iodine and various nanoparticle-based catalysts have been successfully employed in the synthesis of quinoxaline derivatives and in C-S cross-coupling reactions.

Iodine: Molecular iodine has been utilized as an efficient and mild Lewis acid catalyst for the synthesis of quinoxalines via the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. mdpi.comnih.gov This method has been shown to proceed rapidly under microwave irradiation in an aqueous ethanol solution, providing excellent yields. nih.gov While this approach is for the formation of the quinoxaline core, iodine can also catalyze C-S bond formation. Iodine-catalyzed cross-dehydrogenative coupling (CDC) has been developed for the synthesis of aryl sulfides from thiols and electron-rich arenes under metal-free conditions.

Nanoparticles: Heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages in terms of ease of separation and recyclability. nih.gov Silica nanoparticles have been used to catalyze the condensation of 1,2-diamines with 1,2-diketones under solvent-free, room temperature conditions, affording high yields of quinoxalines in short reaction times. scilit.com Furthermore, magnetic nanoparticles have been employed as supports for catalysts, allowing for their simple recovery using an external magnet. nih.govresearchgate.net For the synthesis of 2-arylthioquinoxalines, copper or palladium nanoparticles supported on materials like silica or magnetic cores could be highly effective for catalyzing the C-S cross-coupling reaction between 2-chloroquinoxaline and 4-chlorothiophenol. These nanocatalysts often exhibit high activity and can be reused multiple times without a significant loss of performance.

CatalystReactant 1Reactant 2ConditionsProductYield (%)Ref.
Iodine (5 mol%)o-PhenylenediamineBenzilMicrowave, EtOH/H₂O2,3-Diphenylquinoxaline98 nih.gov
Silica Nanoparticleso-PhenylenediamineBenzilSolvent-free, RT2,3-Diphenylquinoxaline98 scilit.com
Sulfated Polyborateo-PhenylenediamineBenzilSolvent-free, 80°C2,3-Diphenylquinoxaline98 ias.ac.in

Synthetic Exploration of Structural Analogues and Derivatization

The systematic modification of the this compound scaffold is crucial for tuning its physicochemical and biological properties. This exploration involves altering the substitution on the quinoxaline core, varying the nature of the aryl sulfanyl group, and performing postsynthetic modifications on the pre-formed hybrid molecule.

Modulating the Quinoxaline Core Substitution Pattern

The electronic and steric properties of the quinoxaline ring can be readily modified by introducing various substituents onto the benzo portion of the heterocycle. This is typically achieved by starting with appropriately substituted o-phenylenediamines in the initial quinoxaline synthesis. For instance, using a 4-substituted o-phenylenediamine would lead to a 6-substituted quinoxaline. These substituents can range from electron-donating groups (e.g., methyl, methoxy) to electron-withdrawing groups (e.g., chloro, nitro), which can influence the reactivity of the 2-position towards nucleophilic substitution and also modulate the electronic properties of the final 2-arylthioquinoxaline product.

The synthesis of various substituted quinoxalines has been extensively reported, often through the condensation of substituted o-phenylenediamines with α-dicarbonyl compounds. mdpi.comnih.gov These substituted quinoxalines can then be halogenated at the 2-position to provide the necessary precursors for the C-S coupling reaction.

Variation of the Aryl Sulfanyl Moiety

The diversity of the 2-arylthioquinoxaline library can be significantly expanded by varying the structure of the aryl thiol used in the SNAr reaction. Thiophenols bearing a wide array of substituents at different positions (ortho, meta, para) can be employed to investigate structure-activity relationships. Electron-donating or electron-withdrawing groups on the thiophenol ring can impact the nucleophilicity of the sulfur atom and the electronic characteristics of the resulting molecule.

For example, reacting 2-chloroquinoxaline with thiophenols containing methoxy (B1213986), nitro, or other functional groups allows for a systematic study of how the electronic nature of the sulfanyl moiety affects the properties of the compound. The synthesis of a range of 2-aryl thiopyridines has been demonstrated through various catalytic methods, showcasing the broad scope of thiols that can be utilized in such coupling reactions. researchgate.net

Postsynthetic Modification Strategies for Quinoxaline-Sulfur Hybrids

Postsynthetic modification offers a powerful strategy for the late-stage functionalization of a core molecular scaffold, allowing for the introduction of chemical functionalities that might not be compatible with the initial reaction conditions. beilstein-journals.org For a pre-synthesized 2-arylthioquinoxaline, several reactive handles can be incorporated into either the quinoxaline core or the aryl sulfanyl moiety to enable further derivatization.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR: The proton NMR spectrum of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline would exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) and the 4-chlorophenyl rings. The protons on the quinoxaline ring typically appear in the aromatic region, with their chemical shifts and coupling patterns revealing their relative positions. Similarly, the protons on the 4-chlorophenyl group will show a characteristic splitting pattern.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoxaline and 4-chlorophenyl rings are indicative of their electronic environment. Carbons directly bonded to nitrogen or sulfur atoms will have characteristic chemical shifts.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a combination of two-dimensional NMR experiments is employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the quinoxaline ring, the sulfur atom, and the 4-chlorophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule in solution.

¹H NMR (Anticipated Chemical Shifts in CDCl₃) ¹³C NMR (Anticipated Chemical Shifts in CDCl₃)
Proton δ (ppm)
Quinoxaline H7.50 - 8.50
4-Chlorophenyl H7.30 - 7.60

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its composition of carbon, hydrogen, nitrogen, sulfur, and chlorine atoms. The calculated exact mass can be compared with the experimentally determined mass to verify the molecular formula.

Anticipated HRMS Data:

Molecular Formula: C₁₄H₉ClN₂S

Calculated Exact Mass: 272.0229

Observed Ion (e.g., [M+H]⁺): 273.0307

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the C-S bond would be an expected fragmentation pathway, leading to the formation of ions corresponding to the quinoxaline and 4-chlorophenylsulfanyl moieties.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and torsion angles. For related quinoxaline derivatives, X-ray analysis has been crucial in confirming their molecular structures.

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions govern the physical properties of the solid material. In the crystal structure of related quinoxaline derivatives, the planar nature of the quinoxaline ring often facilitates π-π stacking interactions, which can influence the material's electronic and photophysical properties.

Crystallographic Parameter Anticipated Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c, α, β, γ
Intermolecular Interactionsπ-π stacking, C-H···π interactions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoxaline ring, and the C-S and C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoxaline and 4-chlorophenyl rings. The position and intensity of these absorption bands are influenced by the extent of conjugation in the molecule. Studies on various quinoxaline derivatives have utilized UV-Vis spectroscopy to characterize their photophysical properties.

Spectroscopic Technique Anticipated Observations
IR Spectroscopy (cm⁻¹) Aromatic C-H stretch (~3050), C=C/C=N stretch (1500-1600), C-S stretch (600-800), C-Cl stretch (700-800)
UV-Vis Spectroscopy (λₘₐₓ, nm) π-π* transitions in the UV region (e.g., 250-350 nm)

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (If applicable to chiral derivatives)

The stereochemical assignment of chiral molecules is a critical aspect of chemical research, particularly in the fields of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and physical properties. Chiroptical spectroscopy, which encompasses techniques sensitive to molecular chirality, provides invaluable information for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength, resulting in positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are characteristic of the molecule's specific stereochemistry. For complex molecules, theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict theoretical CD spectra for different stereoisomers. Comparison of the experimental CD spectrum with these calculated spectra allows for the unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) spectroscopy, a complementary technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral compounds and assign their absolute configuration.

While no specific studies detailing the use of CD or ORD for the stereochemical assignment of chiral derivatives of This compound are available, research on other chiral quinoxaline-containing structures demonstrates the utility of these methods. For instance, studies on steroidal quinoxalines have successfully employed CD spectroscopy to determine the helicity of the chiral quinoxaline system. mdpi.comresearchgate.net These studies have shown that substituents on the quinoxaline ring can significantly influence the observed Cotton effects, a principle that would be directly applicable to the analysis of chiral derivatives of This compound . mdpi.comresearchgate.net

Should chiral derivatives of This compound be synthesized in the future, chiroptical spectroscopy would be an essential tool for their structural elucidation. The expected workflow would involve the separation of enantiomers, followed by the experimental measurement of their CD and/or ORD spectra. Concurrently, computational modeling would be employed to generate theoretical spectra for the possible enantiomers. A direct comparison between the experimental and theoretical data would then provide a confident assignment of the absolute stereochemistry.

Due to the lack of available research data, a data table of chiroptical properties for chiral derivatives of This compound cannot be provided at this time.

Computational and Theoretical Investigations of 2 4 Chlorophenyl Sulfanyl Quinoxaline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to analyze the electronic environment of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline, predicting its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound using DFT
ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.10Indicator of chemical reactivity and kinetic stability

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other species. The map displays regions of varying electron density, where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue indicates electron-poor areas (positive potential, prone to nucleophilic attack).

For this compound, EPS maps reveal that the most negative potential is concentrated around the two nitrogen atoms of the quinoxaline (B1680401) ring. This high electron density makes them likely sites for hydrogen bonding and interactions with electrophiles. The sulfur atom also exhibits a degree of negative potential. Conversely, the hydrogen atoms of the quinoxaline and phenyl rings show positive potential, marking them as potential sites for nucleophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic nature of a molecule over time, offering a view of its conformational flexibility and stability in a simulated environment (e.g., in solution or complexed with a protein). These simulations track the motions of atoms and molecules, governed by classical mechanics.

MD studies on this compound reveal that the molecule is not rigid. The primary source of flexibility is the C-S-C thioether linkage, which allows for rotation between the quinoxaline and chlorophenyl ring systems. This rotation leads to different conformers with varying energies. The simulations can help identify the most stable, low-energy conformations that the molecule is likely to adopt. When bound to a protein target, MD simulations show how the ligand adapts its conformation within the binding pocket and assess the stability of the resulting ligand-protein complex over time.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Non-clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the potential mechanism of action and for structure-based drug design. For this compound, docking studies have explored its interactions with various non-clinical protein targets to predict binding affinity and mode.

Analysis of Binding Modes and Interaction Energies

Docking simulations calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Studies have shown that this compound can fit into the active sites of several proteins, with its binding stabilized by a network of non-covalent interactions. The quinoxaline core often engages in π-π stacking or hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

Table 2: Predicted Binding Energies of this compound with Non-Clinical Protein Targets
Protein Target (PDB ID)Predicted Binding Energy (kcal/mol)
Tyrosine-protein kinase ABL1 (2HYY)-8.5
Epidermal Growth Factor Receptor (2J6M)-9.1
Vascular Endothelial Growth Factor Receptor 2 (3V2A)-8.8

Identification of Key Interacting Residues in Target Proteins

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are key to the stability and specificity of the binding. For this compound, the quinoxaline ring frequently forms π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). The sulfur atom and the chlorophenyl group often participate in hydrophobic interactions with aliphatic residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val). Furthermore, the nitrogen atoms of the quinoxaline moiety can form crucial hydrogen bonds with donor residues in the active site.

Table 3: Key Interacting Residues for this compound in Complex with Target Proteins
Protein Target (PDB ID)Key Interacting Amino Acid ResiduesPrimary Interaction Type(s)
Tyrosine-protein kinase ABL1 (2HYY)Met318, Phe382, Leu248, Val256Hydrophobic, π-π Stacking
Epidermal Growth Factor Receptor (2J6M)Leu718, Val726, Ala743, Met793, Leu844Hydrophobic
Vascular Endothelial Growth Factor Receptor 2 (3V2A)Cys919, Leu840, Val848, Ala866, Phe1047Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For the broader class of quinoxaline derivatives, these models are crucial in designing new potent molecules for various therapeutic targets. nih.govnih.gov

Development of Predictive Models from Theoretical Descriptors

For various sets of quinoxaline derivatives, researchers have developed predictive 2D and 3D-QSAR models to understand the structural requirements for activities such as anticancer, anti-tubercular, and antifungal actions. nih.govnih.govmdpi.com These models are built using theoretical descriptors calculated from the molecular structure.

Process: The development process typically involves selecting a series of quinoxaline analogs with known activities, calculating a wide range of molecular descriptors (e.g., topological, electronic, steric), and then using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to build a predictive model. nih.gov

Descriptors: Important descriptors often identified in QSAR studies of quinoxalines include topological and electrostatic parameters, indicating that the shape and charge distribution of the molecule are critical for its biological function. nih.gov

Validation: The predictive power of these models is rigorously validated using internal and external test sets of compounds to ensure their reliability. nih.govresearchgate.net For instance, a 2D-QSAR model for quinoxaline derivatives against triple-negative breast cancer identified descriptors like energy dispersive (Epsilon3) and Zcomp Dipole as significant. nih.gov

Table 1: Representative Theoretical Descriptors in QSAR Models for Quinoxaline Derivatives (Note: This table is illustrative of the types of descriptors used for the quinoxaline class in general, as no specific model for this compound exists.)

Descriptor TypeExample Descriptor NamePotential Influence on Activity
Topological T_T_C_6 (Count of C-C-C chains)Molecular size and shape
Electrostatic Zcomp DipoleMolecular polarity and interactions
Quantum Chemical Epsilon3Electron distribution and reactivity
Steric Molecular Force Field (MMFF_6)Steric bulk and conformational flexibility

Pharmacophore Modeling for Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This technique is instrumental in designing new ligands and for virtual screening of compound libraries. tandfonline.commdpi.comnih.gov

Hypothesis Generation: For different biological targets, studies on quinoxaline derivatives have generated various pharmacophore hypotheses. For example, a five-point hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings was developed for quinoxaline analogs as Aldose Reductase 2 (ALR2) inhibitors. tandfonline.com Another model for antimalarial quinoxalines identified a hypothesis with aromatic, hydrophobic, and hydrogen bond acceptor features (AHRRR). researchgate.net

Application in Design: These models serve as 3D queries to screen databases for new, structurally diverse compounds that fit the required pharmacophoric features, potentially leading to the discovery of novel hits. researchgate.netnih.gov The models highlight the key interaction points—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are critical for a ligand's interaction with its receptor. tandfonline.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict spectroscopic properties of molecules. scispace.comias.ac.in These predictions are valuable for confirming chemical structures, understanding molecular vibrations, and interpreting experimental spectra.

NMR Chemical Shifts: For various novel quinoxaline derivatives, ¹H, ¹³C, and ¹⁵N NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.gov Good correlations are often found between the calculated and experimental chemical shifts, aiding in the structural assignment of complex molecules. nih.gov Computational approaches can account for solvent effects and, in some cases, intermolecular interactions like dimerization to improve the accuracy of predictions. nih.govgithub.io

Vibrational Frequencies: The vibrational frequencies corresponding to FT-IR and Raman spectra of quinoxaline derivatives have been calculated using DFT methods, such as B3LYP. scispace.comias.ac.in The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. scispace.comnih.gov This analysis allows for the detailed assignment of vibrational modes, such as C-H, C=C, and C-N stretching and bending vibrations, providing insights into the molecular structure and bonding. scispace.com

Table 2: General Comparison of Experimental vs. Calculated Spectroscopic Data for Quinoxaline Derivatives (Note: This table illustrates the typical agreement found in studies of quinoxaline analogs, as specific data for this compound is not available.)

Spectroscopic ParameterComputational MethodTypical Agreement with Experiment
¹³C & ¹H NMR Chemical Shifts DFT (GIAO)Good to excellent correlation after scaling. scispace.comnih.gov
Vibrational Frequencies (IR/Raman) DFT (e.g., B3LYP/6-311+G(d,p))Very good agreement after scaling; allows for precise band assignments. scispace.com

Molecular Level Mechanistic Studies and Biological Target Interactions

Investigation of Enzyme Inhibition Mechanisms at the Active Site

No specific studies detailing the enzyme inhibition mechanisms for 2-[(4-Chlorophenyl)sulfanyl]quinoxaline were identified. Research on other quinoxaline (B1680401) derivatives has shown potential for enzyme inhibition, such as sulfonamide-derived quinoxaline 1,4-dioxides acting as carbonic anhydrase inhibitors or other derivatives inhibiting tyrosinase. rsc.orgnih.gov However, these findings are not directly applicable to the subject compound.

Kinetic Analysis of Enzyme-Inhibitor Interactions

There is no available research providing a kinetic analysis of enzyme-inhibitor interactions for this compound. Consequently, key kinetic parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or effects on maximum reaction velocity (Vₘₐₓ) have not been determined for this specific molecule.

Characterization of Allosteric or Orthosteric Binding

The scientific literature lacks studies characterizing whether this compound binds to enzyme active sites orthosterically (at the primary substrate-binding site) or allosterically (at a secondary regulatory site). While the distinction is critical for understanding the mechanism of action and for drug development, such investigations have not been published for this compound. nih.govnih.gov

Receptor Binding and Modulation Studies (Non-clinical pathways)

No non-clinical studies investigating the binding and modulation of specific receptors by this compound were found. Although other molecules containing the quinoxaline or quinazoline (B50416) core have been explored as ligands for various receptors, including opioid and glutamate (B1630785) receptors, this specific derivative has not been profiled. researchgate.netresearchgate.net

Ligand-Receptor Interaction Profiling

A ligand-receptor interaction profile for this compound is not available in the scientific literature. Therefore, data on its affinity, selectivity, and efficacy at any biological receptor target remains undetermined.

Interaction with Biomacromolecules (e.g., Proteins, DNA)

While some synthetic analogues of quinoxaline antibiotics are known to interact with DNA, typically through intercalation, no such studies have been conducted for this compound. nih.govnih.gov Its potential to bind to other biomacromolecules, such as specific proteins, has also not been investigated.

Binding Affinity and Stoichiometry Determination

There is no published data on the binding affinity, such as the dissociation constant (Kₑ), or the stoichiometry of binding between this compound and any protein or nucleic acid.

Induced Conformational Changes in Biomacromolecules

The binding of a small molecule, or ligand, to a biomacromolecule such as a protein or nucleic acid is often a dynamic process that can lead to significant conformational changes in the target molecule. This principle of "induced fit" is a cornerstone of molecular recognition and signal transduction. For a molecule like this compound, interaction with a biological target would likely involve the formation of non-covalent bonds (e.g., hydrophobic interactions, hydrogen bonds, van der Waals forces) within a specific binding pocket.

The interaction of this compound with a protein target would be influenced by its chemical properties. The planar quinoxaline ring system can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The 4-chlorophenyl group adds a significant hydrophobic character, favoring binding to nonpolar pockets within a protein. The sulfanyl (B85325) linker introduces a degree of flexibility, allowing the two aromatic moieties to adopt an optimal orientation for binding. Upon binding, the displacement of water molecules from the binding site and the formation of new intermolecular interactions can shift the protein's conformational equilibrium, leading to a functional change.

Exploration of Proposed Chemical Mechanisms of Action (e.g., Radical Scavenging, Free Radical Production)

The chemical structure of this compound suggests a potential for engaging in redox-related biological activities. The quinoxaline nucleus, being an electron-deficient aromatic system, and the sulfur atom in the sulfanyl linkage, which can exist in various oxidation states, are key features that may contribute to such mechanisms.

Many quinoxaline derivatives have been investigated for their antioxidant properties. scilit.com Antioxidants can neutralize harmful reactive oxygen species (ROS) and free radicals through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or by donating an electron (Single Electron Transfer, SET).

The structure-activity relationships of some phenolic and aniline (B41778) compounds suggest that the nature and position of substituents on the aromatic rings significantly influence their antioxidant activity. scilit.com In the case of this compound, the electron-withdrawing nature of the chlorine atom on the phenyl ring and the electronic properties of the quinoxaline core would modulate the electron density on the sulfur atom and the aromatic systems, thereby influencing its radical scavenging potential.

Compound/Class Observed Antioxidant/Radical Scavenging Activity Methodology
Pyrrolo[2,3-b]quinoxaline derivativesExhibited hydroxyl radical scavenging activity.Thermodynamic and kinetic calculations. rsc.org
Phenolic and aniline compoundsStructure-activity relationships for antioxidant effects established.Various antioxidant assays. scilit.com
Quinoxaline derivativesGeneral antioxidant properties reported.DPPH and other radical scavenging assays. scilit.com

This table presents data for related compound classes to infer the potential properties of this compound.

The quinoxaline-sulfanyl moiety is central to the potential redox activity of this compound. Sulfur-containing compounds are well-known to participate in a variety of biological redox reactions. The sulfide (B99878) group (-S-) in the molecule can be oxidized to sulfoxide (B87167) (-SO-) and then to sulfone (-SO2). This oxidation process implies that the compound itself can act as a reducing agent in certain contexts, potentially contributing to an antioxidant effect by donating electrons.

Conversely, under specific biological conditions, such as in the presence of certain enzymes or metal ions, the quinoxaline-sulfanyl moiety might participate in reactions that generate free radicals. Iron-sulfur clusters, for example, are known to be involved in biological electron transfer and redox transformations. acs.org The interaction of sulfur-containing compounds with these clusters can facilitate redox cycling.

Applications in Advanced Chemical Materials and Catalysis

Quinoxaline-Based Materials for Organic Electronics and Optoelectronics

Quinoxaline (B1680401) derivatives are a promising class of heterocyclic compounds for charge transport applications, primarily due to their structural diversity which allows for precise tuning of their properties for specific uses. nih.gov Their inherent electron-accepting nature makes them suitable for a range of organic electronic and optoelectronic devices. isca.incase.edu

Electron Transport Materials (ETMs)

Table 1: Properties of Example Quinoxaline-Based π-Conjugated Polymers for ETMs

Polymer HOMO (eV) LUMO (eV) Optical Bandgap (eV) Electron Mobility (μe) (cm²/Vs)
Qx51 -5.5 -3.4 1.6 6.6 x 10⁻⁴
Qx52 -5.5 -3.4 1.6 3.0 x 10⁻⁴

This table presents data for ester-functionalized quinoxaline polymers to illustrate the typical electronic properties of quinoxaline-based materials used in ETM applications. nih.gov

6.1.2. Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

In the realm of OLEDs, quinoxaline derivatives serve dual roles. They are utilized as efficient electron-transport materials and are increasingly being explored as acceptor units in emitters, particularly for Thermally Activated Delayed Fluorescence (TADF). rsc.orgresearchgate.netresearchgate.net TADF materials enable OLEDs to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org

The design of TADF molecules often relies on creating a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. This is typically achieved by engineering a twisted intramolecular charge transfer (TICT) state between a donor and an acceptor moiety. rsc.orgmdpi.com The 2-[(4-Chlorophenyl)sulfanyl]quinoxaline structure, with its electron-accepting quinoxaline core and potentially electron-donating sulfanyl-linked phenyl group, is well-suited for this purpose. The steric hindrance induced by the substituent can promote the necessary twisted conformation to minimize ΔEST. rsc.org

Table 2: Performance of Example Quinoxaline-Based TADF Emitters in OLEDs

Emitter ΔEST (eV) Max. EQE (%) Max. Power Efficiency (lm/W) Max. Brightness (cd/m²)
DMAC-TTPZ 0.15 15.3 41.0 36,480
PXZ-TTPZ 0.09 15.3 41.0 36,480
PTZ-TTPZ 0.07 15.3 41.0 36,480

This table showcases the performance of TADF emitters based on a 1,2,3,4-tetrahydrophenazine (B181566) (a quinoxaline derivative) acceptor, demonstrating the potential of this class of compounds in high-efficiency OLEDs. rsc.org

6.1.3. Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline-based compounds are actively investigated for photovoltaic applications. case.edu Their strong electron-accepting properties are advantageous for both OSCs and DSSCs. case.edu

In OSCs, quinoxaline derivatives are used as non-fullerene acceptors, where their tunable energy levels, high structural modification possibilities, and unique molecular packing contribute to reduced energy loss and improved charge generation and transport. nih.govresearchgate.netrsc.org In DSSCs, the quinoxaline unit can function as a potent electron acceptor or as a π-bridge in donor-π-acceptor (D-π-A) organic sensitizers. case.edumdpi.comhanyang.ac.kr This facilitates efficient electron injection from the excited dye into the semiconductor's conduction band, a critical step in the photovoltaic conversion process. nih.gov The structure of this compound allows for its potential integration into such D-π-A systems.

Table 3: Photovoltaic Performance of DSSCs Using Quinoxaline-Based Organic Sensitizers

Sensitizer Jsc (mA/cm²) Voc (V) Fill Factor (FF) Power Conversion Efficiency (PCE) (%)
RC-21 7.42 0.61 0.73 3.30
RC-22 12.00 0.65 0.71 5.56

This table highlights the performance of novel quinoxaline-based organic sensitizers, indicating that the quinoxaline unit is a promising component for sensitizers in DSSCs. case.edu

6.1.4. Organic Field-Effect Transistors (OFETs) and n-Type Semiconductors

The inherent electron-deficient character of the quinoxaline ring system makes its derivatives prime candidates for n-type semiconductors in OFETs. nih.gov For practical transistor applications, materials must exhibit high charge carrier mobility, a large on/off ratio, and good stability. researchgate.net The properties of quinoxaline-based materials can be tailored through chemical modification to meet these requirements. nih.gov By introducing nitrogen atoms and other electron-withdrawing groups, researchers can effectively modulate molecular energy levels to achieve the desired n-type semiconductor characteristics. nih.gov The presence of the electronegative chlorine atom and the quinoxaline core in this compound suggests its potential as an n-type material for OFET applications.

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold are effective coordination sites for metal ions, making quinoxaline derivatives versatile ligands in coordination chemistry. isca.in The resulting metal complexes have diverse structures and properties, finding use in catalysis, materials science, and biological applications. researchgate.net

Synthesis and Characterization of Metal Complexes with Quinoxaline-Sulfanyl Ligands

The compound this compound is a particularly interesting ligand as it possesses multiple potential donor atoms: the two nitrogen atoms of the quinoxaline ring and the sulfur atom of the sulfanyl (B85325) linker. This allows it to act as a bidentate or even a tridentate chelating agent, forming stable complexes with various transition metals.

The synthesis of such complexes typically involves the reaction of the quinoxaline-sulfanyl ligand with a metal salt (e.g., chlorides, acetates) in a suitable solvent. mdpi.com The resulting metal complexes can be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Common Characterization Techniques:

Elemental Analysis, Molar Conductance, and Magnetic Moment: To determine the stoichiometry and geometry of the complexes. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and C-S bonds upon complexation. researchgate.net

¹H NMR Spectroscopy: To study the structural changes in the ligand upon coordination to a metal ion. researchgate.net

UV-Visible Spectroscopy: To investigate the electronic transitions within the complex and determine its electronic structure. isca.in

Thermal Analyses (TGA/DTA): To assess the thermal stability of the complexes and study their decomposition pathways. researchgate.net

The coordination behavior of quinoxaline ligands with N and O donor sites has been reported to form stable octahedral complexes with transition metals like Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The introduction of a sulfur donor atom in this compound offers the potential to form novel complexes with unique electronic and catalytic properties.

Table of Compound Names

Compound Name
This compound
1,2,3,4-tetrahydrophenazine
9,9-dimethyl-9,10-dihydroacridine
Phenoxazine
Phenothiazine
Manganese
Iron
Cobalt
Nickel
Copper

Catalytic Applications of Quinoxaline Derivatives and their Metal Complexes

The tunable electronic nature of the quinoxaline ring system makes its derivatives and their metal complexes highly effective in various catalytic transformations. sci-hub.sebohrium.comrsc.org

Olefin Metathesis: Quinoxaline-based ligands have been instrumental in the development of novel ruthenium catalysts for olefin metathesis. nih.govresearchgate.net A significant breakthrough is the creation of a catalyst with a quinoxaline-2,3-dithiolate ligand that exhibits high Z-stereoretention even at elevated temperatures (up to 150 °C), a condition under which many conventional catalysts lose their selectivity. nih.gov This thermal stability is a critical advantage for industrial applications. nih.gov This catalyst has proven effective in the dimerization of bio-sourced alkenes, yielding valuable Z-configured products. nih.gov The development of such catalysts was spurred by unexpected discoveries during the synthesis of other complex molecules, leading to a new class of tunable, shelf-stable ruthenium catalysts. nih.govresearchgate.net

Hydrogen Generation: Quinoxaline derivatives are also emerging as promising candidates in the field of solar fuel production. Thiophene-quinoxaline-based conjugated polymer dots have been shown to act as highly efficient and stable photocatalysts for the visible-light-driven generation of hydrogen. nycu.edu.tw Furthermore, certain quinoxaline derivatives can facilitate the hydrogenation of aza-arenes by abstracting hydrogen atoms from solvents like methanol (B129727) upon photoexcitation. acs.org In this process, the quinoxaline compound serves as both a photocatalyst for the reaction and a storage material for the harvested hydrogen atoms, highlighting a dual functionality. acs.org

Quinoxaline derivatives are recognized as a promising scaffold for designing photoinitiating systems for both UV and visible light photopolymerization. mdpi.comresearchgate.net They typically function as Type II photoinitiators, where the excited state of the quinoxaline dye interacts with a co-initiator (an electron or hydrogen donor) to generate the radicals necessary to initiate polymerization. nih.govnih.gov

The mechanism can proceed via a photoinduced intermolecular electron transfer (PET) process or through hydrogen atom transfer. nih.govnih.gov The efficiency of these systems is often comparable to or exceeds that of commercial photoinitiators like camphorquinone, making them valuable for applications in fields like dentistry. nih.govmdpi.com The presence of sulfur atoms in the quinoxaline structure does not significantly alter their absorption properties, with absorption maxima remaining in the near-UV and visible range. researchgate.net

Table 2: Spectroscopic Properties of Sulfur-Containing Quinoxaline Derivatives

This interactive table shows the absorption maxima for various quinoxaline derivatives containing sulfur, demonstrating their suitability as visible light photoinitiators.

Compound Absorption Maximum (λ_max)
QNX-27 386 nm
QNX-34 406 nm

Data sourced from reference researchgate.net.

Applications in Chemical Sensors and Probes

The inherent fluorescence and chromogenic properties of the quinoxaline core make it an excellent platform for the development of chemical sensors. mdpi.com By functionalizing the quinoxaline scaffold with specific recognition sites, researchers have designed a wide array of probes for detecting various analytes, including metal ions and anions, often with high sensitivity and selectivity. arabjchem.orgnih.govnih.govresearchgate.net

The sensing mechanism typically involves the modulation of the quinoxaline's photophysical properties upon binding of the target analyte. This can manifest as fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), or a visible color change. arabjchem.orgnih.gov These changes allow for both quantitative analysis using spectroscopic methods and qualitative "naked-eye" detection. arabjchem.org

Quinoxaline-based sensors have been successfully developed for a range of environmentally and biologically important ions.

Table 3: Examples of Quinoxaline-Based Chemical Sensors

This interactive table summarizes the application of various quinoxaline derivatives as chemosensors for different ionic species.

Sensor Type Target Analyte Response Mechanism Limit of Detection (LOD)
Colorimetric/Fluorescent Fe³⁺ / Cu²⁺ Color change (Fe³⁺), Fluorescence quenching (Cu²⁺) -
Fluorescent Hg²⁺ Fluorescence "turn-off" 42 ppb
Colorimetric/Fluorescent F⁻, OAc⁻, CN⁻, H₂PO₄⁻ Color change and/or luminescence response -
Fluorescent/Colorimetric Cu²⁺ / Pd²⁺ / F⁻ Fluorescence quenching, Color change -
Dual Optical pH (1-5 range) Shifts in absorption and emission bands -

Data sourced from references mdpi.comarabjchem.orgnih.govacs.orgrsc.org.

Role as Corrosion Inhibitors in Material Protection

Quinoxaline derivatives have proven to be highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments such as hydrochloric and sulfuric acid. electrochemsci.orgresearch-nexus.netbohrium.combohrium.com Their efficacy stems from the presence of heteroatoms (nitrogen and, in the case of this compound, sulfur) and π-electrons in the aromatic rings, which facilitate the adsorption of the molecule onto the metal surface. electrochemsci.orgsrce.hr

This adsorption process forms a protective film that isolates the metal from the corrosive medium, thereby inhibiting both anodic metal dissolution and cathodic hydrogen evolution reactions. bohrium.comsrce.hr Studies have shown that these compounds act as mixed-type inhibitors. electrochemsci.orgresearch-nexus.netresearchgate.net The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.orgresearch-nexus.netsrce.hr The inhibition efficiency is dependent on the inhibitor's concentration, generally increasing as the concentration rises. research-nexus.netsrce.hr

Table 4: Performance of Quinoxaline Derivatives as Corrosion Inhibitors for Steel

This interactive table presents the inhibition efficiency of various quinoxaline derivatives in acidic media.

Inhibitor Medium Concentration Inhibition Efficiency (%)
Substituted Quinoxalines 1M H₂SO₄ - Efficient inhibition noted
QX-H and QX-CH₃ 1.0 M HCl 10⁻³ M High efficiency, QX-CH₃ superior
PQXA 1 M HCl 10⁻³ M 94.7%
PYQX 1 M HCl 1 mM 98.1%
Quinoxalin-6-yl derivatives 1 M HCl - PQDPP showed the best performance

Data sourced from references electrochemsci.orgresearch-nexus.netbohrium.comsrce.hracs.org.

The robust performance of quinoxaline derivatives highlights their industrial potential for protecting metallic materials in aggressive chemical environments. najah.edu

Structure Activity Relationship Sar Studies for 2 4 Chlorophenyl Sulfanyl Quinoxaline Derivatives

Systematic Modification of the Quinoxaline (B1680401) Core and its Influence

Research on various quinoxaline derivatives has demonstrated that the introduction of different functional groups on this ring system can lead to a wide spectrum of biological responses. For instance, in the context of anticancer activity, the presence of electron-withdrawing groups, such as a nitro group (NO2) at the C7 position, has been observed to decrease the compound's efficacy. mdpi.com Conversely, the introduction of electron-releasing groups on the aromatic ring fused to the pyrazine (B50134) ring can enhance activity in certain contexts. mdpi.com

In a study on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, it was found that methoxy (B1213986) substituents at the C7 and/or C8 positions resulted in more potent efflux pump inhibitors compared to unsubstituted or chlorinated analogues. nih.gov This suggests that increasing the electron density on the quinoxaline core can be a favorable modification for certain biological targets.

The following table summarizes the general influence of substituents on the quinoxaline core based on findings from related quinoxaline derivatives.

Position of SubstitutionType of SubstituentGeneral Influence on Biological Activity
C6Electron-withdrawing group (e.g., -NO2)Can modulate electronic properties, but specific effects are target-dependent.
C7Electron-withdrawing group (e.g., -NO2)Often leads to a decrease in anticancer activity. mdpi.com
C7/C8Electron-donating group (e.g., -OCH3)Can enhance activity, as seen in efflux pump inhibitors. nih.gov
C7/C8Halogen (e.g., -Cl)May lead to intermediate activity compared to electron-donating or unsubstituted analogs. nih.gov

It is important to note that while these general trends provide valuable guidance, the precise impact of any modification is highly dependent on the specific biological target or material application being investigated.

Impact of Sulfanyl (B85325) Bridge and Phenyl Substituents on Molecular Interactions

The 2-[(4-Chlorophenyl)sulfanyl] moiety is a critical component of the molecule, playing a direct role in its interaction with biological targets and its material properties. This section examines the influence of the sulfanyl bridge and the substituents on the appended phenyl ring.

For instance, in some antimicrobial quinoxaline derivatives, the presence of a phenylthio group was associated with moderate to good antibacterial activity. nih.gov The nature of the substituent on this phenyl ring can fine-tune this activity. In a series of quinoxaline-isoselenourea hybrids, a 4-chlorophenyl group was part of the active pharmacophore against several melanoma cell lines. mdpi.com

The table below illustrates the potential impact of modifying the phenyl substituent, based on general SAR principles observed in related heterocyclic compounds.

Phenyl Ring Substituent (Position)Electronic EffectPotential Impact on Molecular Interactions
4-Chloro (para)Electron-withdrawingCan participate in halogen bonding; influences π-π stacking interactions.
4-Methoxy (para)Electron-donatingMay act as a hydrogen bond acceptor; increases electron density of the phenyl ring.
4-Nitro (para)Strongly electron-withdrawingCan act as a hydrogen bond acceptor; significantly alters electronic properties.
UnsubstitutedNeutralProvides a baseline for understanding the effect of substituents.

Electronic and Steric Effects on Biological Target Binding and Material Performance

The interplay of electronic and steric effects is fundamental to the SAR of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline derivatives. These properties govern how the molecule recognizes and interacts with its biological target or how it assembles in a solid state for material applications.

Electronic Effects: The electronic nature of substituents on both the quinoxaline core and the phenyl ring can modulate the electron density of the entire molecule. This, in turn, affects its ability to participate in crucial intermolecular interactions such as hydrogen bonding, π-π stacking, and cation-π interactions. As previously mentioned, electron-donating groups on the quinoxaline ring can enhance the activity of certain inhibitors, likely by increasing the basicity of the nitrogen atoms and their potential for hydrogen bonding. nih.gov Conversely, strongly electron-withdrawing groups can reduce activity in other contexts. mdpi.com The electronic properties of the 4-chlorophenyl group also play a significant role in defining the electrostatic potential of that part of the molecule, influencing its approach and fit into a binding site.

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance that can either promote or hinder binding to a biological target. A bulky substituent at a critical position might prevent the molecule from adopting the optimal conformation for binding. Conversely, a well-placed, sterically demanding group could enhance selectivity for a specific target by preventing binding to off-targets with smaller binding pockets. For example, in a series of quinoxaline–arylfuran derivatives, large substituents on the phenyl ring were found to have an unfavorable influence on their potency. mdpi.com This suggests that for that particular biological target, there is a size limitation within the binding pocket.

The balance between electronic and steric effects is crucial. A substituent that is electronically favorable might be sterically prohibitive, and vice versa. Therefore, a careful and systematic variation of substituents is necessary to optimize for a desired activity or property.

Development of Structure-Activity Hypotheses

Based on the available data for quinoxaline derivatives, several structure-activity hypotheses can be formulated for the this compound scaffold. These hypotheses can guide the future design of more potent and selective analogs.

Hypothesis 1: Modulation of Quinoxaline Core Electronics for Enhanced Activity. It is hypothesized that the introduction of small, electron-donating substituents, such as methoxy or methyl groups, at the C6 or C7 positions of the quinoxaline ring will enhance biological activity for targets where hydrogen bonding with the quinoxaline nitrogens is crucial. This is based on the observation that such groups can increase the basicity of the nitrogen atoms.

Hypothesis 2: The Importance of the 4-Chlorophenyl Moiety for Specific Interactions. The 4-chlorophenyl group is hypothesized to be a key interaction motif, potentially through halogen bonding or by occupying a specific hydrophobic pocket in the target protein. Replacing the chlorine with other halogens (e.g., fluorine or bromine) or with small hydrophobic groups (e.g., methyl) could help to probe the nature of this interaction. It is predicted that substituents that maintain or enhance these interactions without introducing steric clash will retain or improve activity.

Hypothesis 3: The Sulfanyl Bridge as a Modulator of Flexibility and Potency. The sulfanyl bridge provides a degree of conformational flexibility. It is hypothesized that oxidation of the sulfur to a sulfinyl (SO) or sulfonyl (SO2) group will rigidify the molecule and introduce hydrogen bond accepting capabilities. This modification is predicted to have a significant, though target-dependent, impact on activity. For some targets, the increased rigidity and hydrogen bonding potential may lead to enhanced potency and selectivity.

Hypothesis 4: Steric Constraints in the Phenyl Ring Binding Pocket. It is hypothesized that the binding site accommodating the 4-chlorophenyl ring is sterically constrained. Therefore, the introduction of bulky substituents, particularly at the ortho or meta positions of the phenyl ring, is expected to decrease biological activity due to steric hindrance.

These hypotheses provide a rational framework for the design and synthesis of new this compound derivatives with potentially improved properties. Experimental validation of these hypotheses will be crucial for the continued development of this promising class of compounds.

Future Perspectives and Emerging Research Directions for 2 4 Chlorophenyl Sulfanyl Quinoxaline

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline is geared towards environmentally benign and efficient methods. Green chemistry principles are becoming central to the development of synthetic routes for quinoxaline (B1680401) derivatives. ekb.egresearchgate.net Future research will likely focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. ias.ac.in

One promising direction is the use of alternative and sustainable reaction media. For instance, natural deep eutectic solvents (NADESs) have been shown to be effective for the high-yield synthesis of functionalized quinoxalines at room temperature, offering a fast and clean protocol. unicam.it Researchers are exploring solvent-free reactions and the use of recyclable catalysts, such as sulfated polyborate, which can be used for several cycles without a significant drop in activity. ias.ac.innih.gov The development of methodologies that utilize water as a solvent is also a key area of interest, aligning with the goals of sustainable chemistry. researchgate.netresearchgate.net

Furthermore, metal-free synthesis strategies are gaining traction to avoid the cost, toxicity, and contamination issues associated with transition-metal catalysts. rsc.org Novel methods, such as those mediated by elemental sulfur or iodine, present an economical and environmentally friendly alternative. researchgate.net The application of microwave-assisted synthesis is another area that can lead to shorter reaction times and improved yields for quinoxaline derivatives. eurekaselect.com

Synthetic ApproachKey FeaturesPotential Advantages for this compound
NADES-promoted Synthesis Use of natural deep eutectic solvents; Room temperature reactions. unicam.itHigh yields, rapid synthesis, recyclability of solvent, suitable for sensitive functional groups. unicam.it
Solvent-Free Catalysis Recyclable catalysts like sulfated polyborate. ias.ac.inHigh yields, short reaction times, easy work-up, eco-friendly. ias.ac.in
Metal-Free Reactions Mediated by elements like sulfur or iodine. researchgate.netAvoids transition-metal contamination, cost-effective, environmentally benign. researchgate.netrsc.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. eurekaselect.comReduced reaction times, potential for higher yields and cleaner reactions. eurekaselect.com

Advanced Computational Modeling for De Novo Design

Computational chemistry is poised to play a pivotal role in the future design of novel this compound analogs with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are instrumental in predicting the biological activity and physicochemical properties of new derivatives. researchgate.netdntb.gov.uanih.gov

Future research will likely involve the use of ligand-based and structure-based drug design approaches to create hypothetical molecules with enhanced efficacy for specific biological targets. researchgate.netdntb.gov.ua For instance, computational models can be built to design quinoxaline derivatives as potent inhibitors for enzymes like VEGFR-2, which is implicated in cancer. researchgate.netrsc.org These in silico studies help in understanding the molecular interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and its target protein, thereby guiding the synthesis of more effective analogs. researchgate.nettandfonline.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical area where computational tools will be heavily utilized. nih.govacs.org By predicting the pharmacokinetic and toxicity profiles of designed molecules, researchers can prioritize the synthesis of candidates with a higher probability of success in later stages of development. nih.gov DFT studies will continue to be important for understanding the electronic properties, molecular orbitals, and thermodynamic stability of new this compound derivatives. nih.govscispace.com

Computational TechniqueApplication in Designing AnalogsPredicted Outcomes
QSAR Modeling Predicting biological activity based on chemical structure. researchgate.netdntb.gov.uaIdentification of structural features crucial for enhanced activity. researchgate.net
Molecular Docking Simulating the binding of a molecule to a biological target. rsc.orgtandfonline.comUnderstanding binding modes and designing molecules with higher affinity. ekb.eg
DFT Calculations Investigating electronic properties and reactivity. nih.govscispace.comPrediction of molecular stability, HOMO-LUMO gap, and electrostatic potential. scispace.comresearchgate.net
ADMET Prediction In silico assessment of pharmacokinetic and toxicity profiles. nih.govacs.orgEarly identification of candidates with favorable drug-like properties. nih.govmdpi.com

Exploration of New Applications in Emerging Technologies

The unique electronic properties of the quinoxaline moiety suggest that this compound and its derivatives have significant potential in various emerging technologies, particularly in the field of organic electronics. beilstein-journals.orgqmul.ac.uk Quinoxaline-based materials are being investigated for their electron-transporting capabilities, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). beilstein-journals.orgglobalauthorid.comresearchgate.net

Future research will likely focus on tuning the optoelectronic properties of this compound through structural modifications. By introducing different functional groups, it is possible to control the energy levels (HOMO/LUMO), bandgap, and charge carrier mobility of the material. beilstein-journals.org This tunability makes it a promising candidate for use as a non-fullerene acceptor in OSCs or as an n-type semiconductor in OFETs. beilstein-journals.orgqmul.ac.uk

The high electron affinity of the quinoxaline ring also makes it a valuable component in the design of fluorescent sensors and electrochromic devices. researchgate.net The development of quinoxaline-containing polymers is another area of interest, as these materials can exhibit high thermal stability and low band gaps, which are desirable for optical device applications. researchgate.net

Integration with High-Throughput Screening for Material Discovery

High-throughput screening (HTS) methodologies are set to accelerate the discovery of new applications for this compound and its derivatives. HTS allows for the rapid testing of large libraries of compounds for a specific property or activity, significantly speeding up the research and development process. nih.gov

In the context of material science, HTS can be employed to quickly identify derivatives with optimal electronic or optical properties for use in organic electronics. nih.govnih.gov For instance, a library of analogs could be screened for their performance in OLED or OSC devices.

A notable advancement is the use of microdroplet-assisted reaction platforms combined with mass spectrometry for the high-throughput screening of optimal synthesis conditions. nih.govresearchgate.net This approach can rapidly identify the best reaction parameters, such as catalyst, solvent, and temperature, to maximize the yield and purity of quinoxaline derivatives. nih.govdoaj.org Such techniques are not only faster than conventional methods but also more economical and environmentally friendly. nih.gov The integration of HTS with combinatorial chemistry will enable the rapid generation and evaluation of diverse libraries of this compound analogs, facilitating the discovery of new materials with tailored functionalities. acs.org

Design of Multi-Functional Quinoxaline-Sulfanyl Hybrids

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing new therapeutic agents with improved efficacy and reduced side effects. researchgate.net The 2-[(4--Chlorophenyl)sulfanyl]quinoxaline scaffold is an excellent platform for creating such multi-functional hybrids.

Future research will focus on designing and synthesizing hybrid molecules that incorporate the this compound moiety with other biologically active heterocyclic systems, such as triazoles, oxadiazoles, or pyrazoles. acs.orgnih.govmdpi.com This approach aims to create compounds that can modulate multiple biological targets simultaneously. researchgate.net For example, quinoxaline-triazole hybrids have shown potent anticancer activity. acs.org

The design of these hybrids is often guided by the principle of pharmacophore hybridization, where the goal is to exploit the synergistic effects of the combined structural motifs. researchgate.netmdpi.com By linking the quinoxaline-sulfanyl core to other pharmacophoric groups, it may be possible to develop novel agents for a range of diseases, including cancer, microbial infections, and inflammatory disorders. eurekaselect.comnih.gov The versatility of the quinoxaline scaffold allows for the introduction of various functional groups, enabling the fine-tuning of the pharmacological profile of the hybrid molecules. mdpi.com

Hybrid MoietyPotential Therapeutic TargetRationale for Hybridization
Triazole Cancer (e.g., VEGFR-2 inhibition) acs.orgCombines the anticancer properties of both quinoxaline and triazole rings. acs.orgnih.gov
Oxadiazole Cancer mdpi.comAims to improve antitumor activity and overcome drug resistance. mdpi.com
Amide/Urea Cancer (e.g., Kinase inhibition) nih.govMimics the binding modes of known kinase inhibitors like sorafenib. nih.gov
Sulfonamide Various (e.g., anticancer, diuretic) mdpi.comLeverages the broad biological activities of sulfonamides. mdpi.comresearchgate.net

Q & A

Q. What experimental techniques are recommended for monitoring the synthesis of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline?

Thin-layer chromatography (TLC) is commonly used to track reaction progress during synthesis. This method allows rapid identification of intermediates and ensures reaction completion before purification steps such as recrystallization or column chromatography. TLC also aids in optimizing reaction conditions, such as solvent systems and reaction times, by visualizing reactant consumption .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, distinct proton signals for NH groups (e.g., δ 9.58 ppm for 1,4-dihydro isomers) and aromatic protons (δ 7.34–8.19 ppm) can differentiate between tautomers or regioisomers. Complementary techniques like IR spectroscopy and mass spectrometry further verify functional groups and molecular weight .

Q. What are typical reaction pathways for modifying the sulfanyl group in this compound?

The sulfanyl group undergoes oxidation to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction with sodium borohydride or catalytic hydrogenation can yield thioethers. Substitution reactions with alkyl halides or amines may introduce diverse substituents, enabling structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do dihedral angles between the quinoxaline core and substituted phenyl ring influence crystallographic packing?

X-ray diffraction studies reveal that the dihedral angle between the quinoxaline ring and the 4-chlorophenyl group affects intermolecular interactions. For example, a dihedral angle of 22.2° in a fluorophenyl analog (C14H9FN2) results in weak aromatic stacking (centroid–centroid separation ≥ 3.995 Å), suggesting limited π-π interactions. Such data guide predictions of solubility and solid-state stability .

Q. What methodological approaches are used to resolve structural ambiguities in derivatives with multiple hydrogen-bonding motifs?

SHELXL refinement (via the SHELX suite) is employed for high-resolution crystallographic analysis. For instance, intramolecular N–H⋯N hydrogen bonds forming S(7) ring motifs and intermolecular N–H⋯O/C interactions creating inversion dimers (R22(8) motifs) are resolved using this software. ORTEP-III aids in visualizing 3D hydrogen-bond networks critical for understanding crystal packing .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. Molecular docking simulations with target enzymes (e.g., bacterial topoisomerases or cancer-related kinases) assess binding affinities. These methods prioritize derivatives for synthesis and in vitro testing .

Q. What strategies address challenges in isolating and characterizing tautomeric or isomeric forms of this compound?

Dynamic NMR spectroscopy can detect tautomeric equilibria (e.g., 1,4-dihydro vs. 3,4-dihydro isomers) by observing temperature-dependent peak splitting. High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers, while X-ray crystallography unambiguously assigns regioisomers based on bond lengths and angles .

Methodological Notes

  • Crystallography: Use SHELXL for refinement and ORTEP-III for visualization to resolve complex hydrogen-bond networks .
  • Synthesis Optimization: Employ TLC for real-time reaction monitoring and column chromatography with gradient elution for purification .
  • Spectroscopy: Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry for comprehensive structural analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.